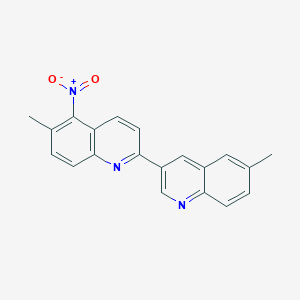

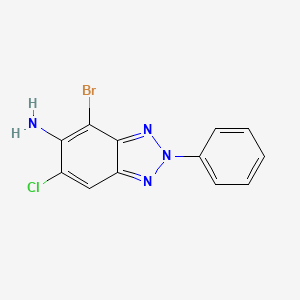

![molecular formula C18H16N6O B5520133 3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)

3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions with hydrazino compounds. For instance, 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole reacts with aldehydes to form hydrazones, which are further reacted to create more complex structures (Mousaad et al., 1992). Additionally, reactions with fluorine-containing 3-hydrazino-5H-1, 2, 4-triazino[5, 6-b]indoles with ethyl acetoacetate have been explored, leading to novel tetracyclic ring systems (Joshi et al., 1989).

Molecular Structure Analysis

The molecular structure of these compounds is complex, often involving tetracyclic or other multi-ring systems. Spectroscopic methods, including NMR, have been used for structural analysis. For example, the 1H and 13C NMR spectra of sugar derivatives of 5-methyl [1, 2, 4]-triazino [5, 6-b] indol-3-yl hydrazones have been investigated to understand their structure (Housaad et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, leading to a range of products. For instance, 3-hydrazino[1,2,4]triazino[5,6-b]indole reacts with nitrous acid to form azides, which can be further cyclized to produce different fused triazolo derivatives (Abdel-latif et al., 1989). Additionally, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with various compounds results in the formation of substituted acrylic acid hydrazides and imidazolones (Eid et al., 1988).

Physical Properties Analysis

The physical properties of these compounds are characterized by their molecular structure and the specific substituents present. For example, the influence of different substituents on the molecular structure and therefore the physical properties can be significant, as seen in the cyclization reactions of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole (Shaban et al., 1999).

Chemical Properties Analysis

The chemical properties of these compounds are largely determined by their reactivity in various chemical reactions. For instance, the reaction of 3-hydrazino[1, 2, 4]triazino[5, 6-b]indole with alkynes and carbonyl compounds leads to different products, demonstrating a range of chemical behaviors (Mironovich et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocycles

Hydrazones and their derivatives serve as precursors in the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science. The cyclization of hydrazones can lead to the formation of triazolo-triazines and other heterocycles, showing the versatility of these compounds in organic synthesis and drug discovery (Mousaad et al., 1992).

Antimicrobial and Antifungal Agents

Certain hydrazone derivatives have shown promising antimicrobial and antifungal activities, making them potential candidates for the development of new therapeutic agents. The structure-activity relationship studies of these compounds can lead to the identification of new drugs to combat infectious diseases (Sundaree et al., 2016).

Anticancer Activity

Hydrazones synthesized from indoles and evaluated for their antiproliferative activities against various cancer cell lines have shown specificity toward certain cancer types, indicating their potential as anticancer agents. This highlights the importance of hydrazones in medicinal chemistry for developing targeted cancer therapies (Sundaree et al., 2016).

Antioxidant Properties

Hydrazones derived from various aldehydes, including those related to the compound of interest, have been investigated for their antioxidant properties. These compounds could play a crucial role in managing oxidative stress-related diseases, further emphasizing the broad applicability of hydrazones in pharmaceutical research (Belkheiri et al., 2010).

Material Science Applications

Hydrazones also find applications in material science, where their unique chemical properties can be leveraged to create novel materials with specific functions, such as fluorescence or as ligands in metal complexation for catalysis or material properties modulation (Bi, 2013).

Mecanismo De Acción

Direcciones Futuras

The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes . The synthesis of triazine ring bearing indole structure was considered an effective approach due to the synergistic effect of biological properties of both structures .

Propiedades

IUPAC Name |

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-11-5-6-15-14(9-11)16-17(20-15)21-18(24-22-16)23-19-10-12(2)8-13-4-3-7-25-13/h3-10H,1-2H3,(H2,20,21,23,24)/b12-8+,19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDDQVUZAINRNV-BODUPIQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC(=CC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C(=C/C4=CC=CO4)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

![7-isopropyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5520076.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5520077.png)

![4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5520095.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)

![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)